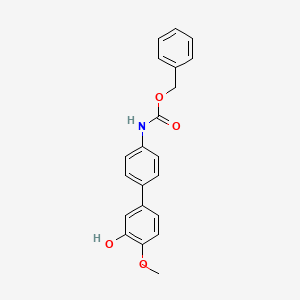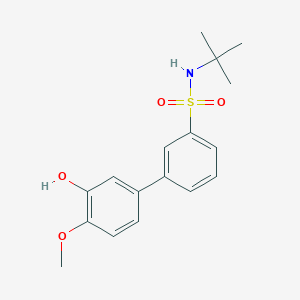
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, commonly referred to as 5-BSP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. 5-BSP has a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
5-BSP has a wide range of scientific research applications. It has been used in studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It has also been used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, 5-BSP has been used in studies of the structure and function of lipids, as well as in studies of the structure and function of proteins.
Mechanism of Action
The exact mechanism of action of 5-BSP is not fully understood. However, it is believed to interact with proteins and DNA by binding to certain amino acids. This binding is believed to alter the structure and function of the proteins and DNA, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-BSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, it has been shown to affect the structure and function of proteins and DNA. It has also been shown to affect the structure and function of lipids, as well as the activity of certain hormones.
Advantages and Limitations for Lab Experiments
The use of 5-BSP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a wide range of environments. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to the use of 5-BSP in laboratory experiments. It is not soluble in water, making it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for the use of 5-BSP in scientific research. It could be used in further studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It could also be used in studies of the activity of certain hormones, as well as in studies of the structure and function of lipids. Additionally, it could be used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Finally, it could be used in studies of the structure and function of proteins, as well as in studies of drug delivery systems.
Synthesis Methods
5-BSP is synthesized via a multi-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with sodium methoxide in methanol. This reaction produces 3-t-butylsulfamoyl-2-methoxyphenol. The second step involves the reaction of this intermediate product with aqueous sodium hydroxide and methanol. This reaction produces 5-(3-t-butylsulfamoylphenyl)-2-methoxyphenol. The final step involves the purification of the product through column chromatography.
properties
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYBLYPYPDZWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

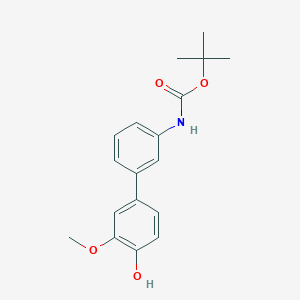
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)


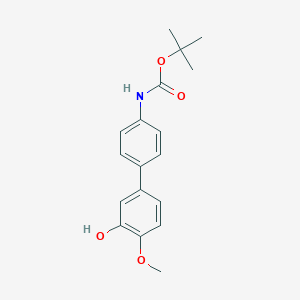
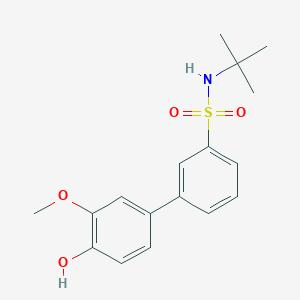
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
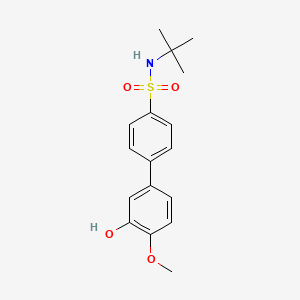
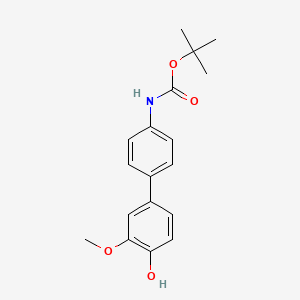
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

